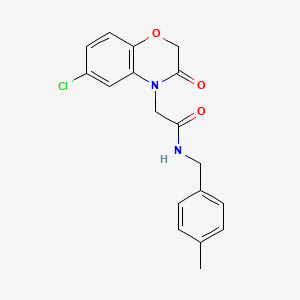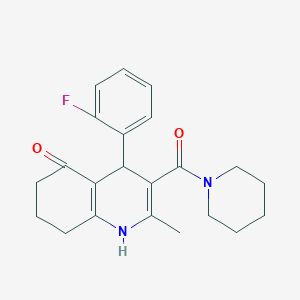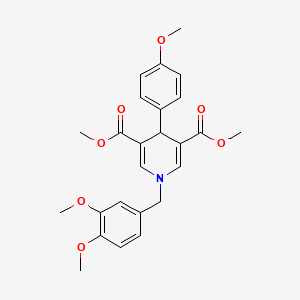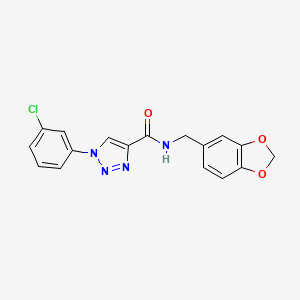![molecular formula C19H14F2N6O B11206228 4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11206228.png)
4-{(2E)-2-[4-(difluoromethoxy)benzylidene]hydrazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE: is a complex organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrazolopyrimidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the difluoromethoxyphenyl precursor, followed by the formation of the pyrazolopyrimidine core. The final step involves the condensation of these intermediates under controlled conditions to yield the target compound. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound is studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
- (1E)-1-{[4-(METHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE
- (1E)-1-{[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE
Uniqueness: The presence of the difluoromethoxy group in (1E)-1-{[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-{1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}HYDRAZINE imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C19H14F2N6O |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H14F2N6O/c20-19(21)28-15-8-6-13(7-9-15)10-24-26-17-16-11-25-27(18(16)23-12-22-17)14-4-2-1-3-5-14/h1-12,19H,(H,22,23,26)/b24-10+ |
Clave InChI |
GHNGQPJJHKLFLN-YSURURNPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)OC(F)F |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B11206145.png)





![N-(1,3-benzodioxol-5-ylmethyl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide](/img/structure/B11206188.png)
![N-(3-fluoro-4-methylphenyl)-2-{[7-(4-fluorophenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11206196.png)
![5-{[(3-Acetylphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11206204.png)
![Ethyl 4-[[6-[[(3,4-Dimethylphenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-3-quinolinyl]carbonyl]-1-piperazinecarboxylate](/img/structure/B11206208.png)
![4-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11206215.png)
![3-[4-(difluoromethoxy)phenyl]-1-(2,5-dimethoxyphenyl)-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11206223.png)
![9-Methyl-7-pyridin-2-yl-5,6-dihydropyrazolo[3,4-h]quinazolin-2-amine](/img/structure/B11206239.png)
![1-(4-fluorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11206242.png)
